N'-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide
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Overview
Description
N’-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a dimethylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylfuran-3-carboxaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with ethanedioyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance binding affinity through halogen bonding, while the furan ring contributes to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methoxyphenyl)-2-furonitrile
- 3-chloro-4-fluoroaniline
- 2,5-dimethylfuran
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide is unique due to the combination of its chloro-fluorophenyl and dimethylfuran groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-8-5-10(9(2)22-8)7-18-14(20)15(21)19-11-3-4-13(17)12(16)6-11/h3-6H,7H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNZCDVNSUPZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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